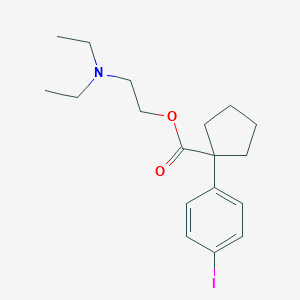
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (commonly known as CIDEA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA is a synthetic compound that is often used as a tool in the study of various biological processes.
Wirkmechanismus
CIDEA's mechanism of action is not fully understood. However, it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has also been shown to interact with various proteins involved in lipid metabolism, including perilipin and adipose triglyceride lipase.
Biochemische Und Physiologische Effekte
CIDEA has been shown to have both biochemical and physiological effects. Biochemically, CIDEA has been shown to regulate the expression of genes involved in lipid metabolism. Physiologically, CIDEA has been implicated in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been shown to play a role in the development of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CIDEA has several advantages and limitations for lab experiments. One advantage of using CIDEA is its ability to modulate lipid metabolism, which can be used to study various biological processes. Additionally, CIDEA is a synthetic compound, which allows for precise control over its concentration and administration. One limitation of using CIDEA is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CIDEA is a complex process that requires specialized knowledge and equipment.
Zukünftige Richtungen
There are several future directions for the study of CIDEA. One direction is the further exploration of CIDEA's mechanism of action. Additionally, the potential clinical applications of CIDEA in the treatment of obesity and metabolic disorders should be investigated. Furthermore, the development of new synthetic compounds that can modulate lipid metabolism should be explored.
Conclusion:
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (CIDEA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA has been extensively used in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling. CIDEA's mechanism of action is not fully understood, but it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has several advantages and limitations for lab experiments, and there are several future directions for the study of CIDEA.
Synthesemethoden
CIDEA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of CIDEA is a complex process that requires specialized knowledge and equipment. The exact synthesis method of CIDEA is not widely publicized due to its potential misuse.
Wissenschaftliche Forschungsanwendungen
CIDEA has been extensively used in scientific research due to its ability to modulate lipid metabolism. CIDEA has been shown to play a critical role in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been implicated in the development of obesity and metabolic disorders. CIDEA has also been used as a tool in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling.
Eigenschaften
CAS-Nummer |
135569-31-2 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester |
Molekularformel |
C18H26INO2 |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 1-(4-iodophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C18H26INO2/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)15-7-9-16(19)10-8-15/h7-10H,3-6,11-14H2,1-2H3 |
InChI-Schlüssel |
ILEKPVSEMHSRPU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I |
Synonyme |
4-iodocaramiphen para-iodocaramiphen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



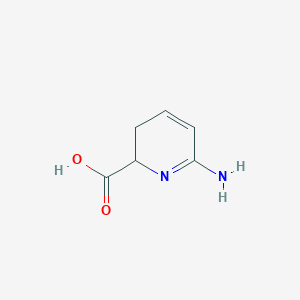

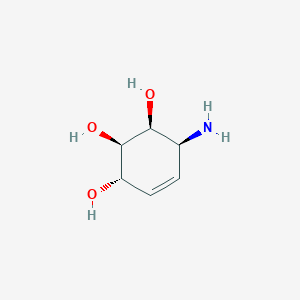
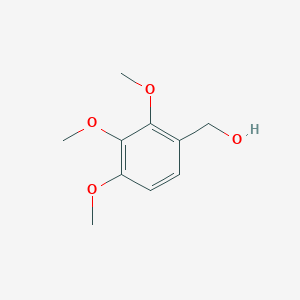
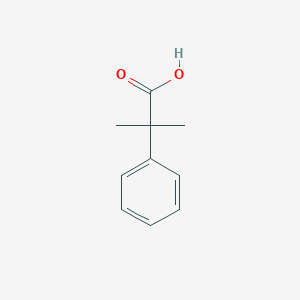
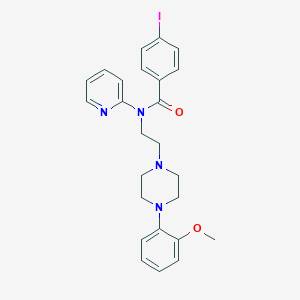
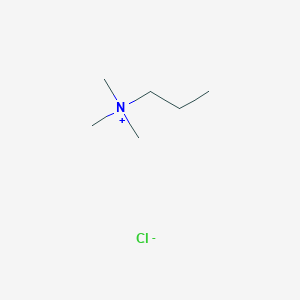
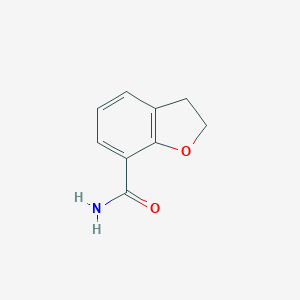
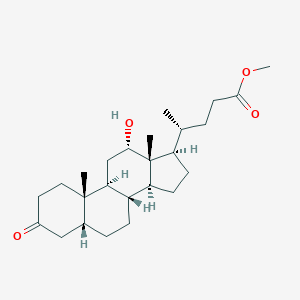
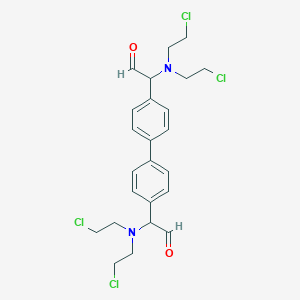
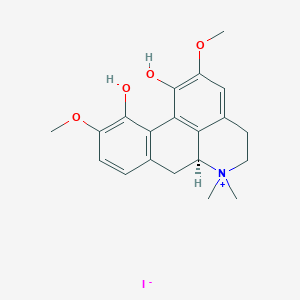
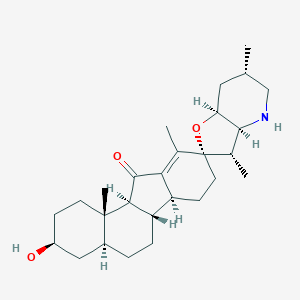
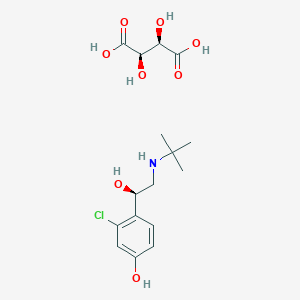
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)